1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine
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Overview
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, an acetyl group, a piperazine, and a fluorophenyl group . These groups could potentially contribute to the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The benzodioxole, oxadiazole, and pyrrole rings would likely contribute to the rigidity of the molecule, while the acetyl, piperazine, and fluorophenyl groups could potentially influence its polarity .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of the compound would likely be influenced by the presence of the benzodioxole, oxadiazole, pyrrole, acetyl, piperazine, and fluorophenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzodioxole, oxadiazole, and pyrrole rings could contribute to its rigidity, while the acetyl, piperazine, and fluorophenyl groups could potentially influence its polarity .Scientific Research Applications
Synthesis and Biological Activities
Microwave-assisted Synthesis and Biological Evaluation : A study focused on synthesizing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei including 1,3-oxazolidine and 5-thioxo-1,2,4-triazole, through microwave-assisted methods. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, revealing moderate to good antimicrobial effects against tested microorganisms, with some compounds showing antiurease and antilipase activities (Başoğlu et al., 2013).
Antimycobacterial Activity of Synthesized Compounds : Another study synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activity. The derivatives showed promising antimicrobial effects, highlighting the potential of these compounds in addressing microbial infections (Sathe et al., 2011).
Structural Analysis and Interaction Studies : Research on the molecular structure and intermolecular interactions of closely related piperazines with benzodioxolyl and halobenzoyl groups revealed differences in hydrogen bonding and molecular conformations. These findings are crucial for understanding the physical and chemical properties of these compounds (Mahesha et al., 2019).
Biological Evaluation of Piperazine Derivatives : Studies have also focused on synthesizing novel piperazine derivatives linked with benzofuran, assessing their antibacterial and cytotoxic activities. Some derivatives exhibited significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential as therapeutic agents (Mekky & Sanad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O4/c26-18-4-1-2-5-19(18)29-10-12-30(13-11-29)23(32)15-31-9-3-6-20(31)25-27-24(28-35-25)17-7-8-21-22(14-17)34-16-33-21/h1-9,14H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZZLLHAQRBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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